2-Amino-N-(3,5-dimethoxyphenyl)acetamide
CAS No.: 1017029-28-5
Cat. No.: VC8190990
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1017029-28-5 |
---|---|
Molecular Formula | C10H14N2O3 |
Molecular Weight | 210.23 g/mol |
IUPAC Name | 2-amino-N-(3,5-dimethoxyphenyl)acetamide |
Standard InChI | InChI=1S/C10H14N2O3/c1-14-8-3-7(12-10(13)6-11)4-9(5-8)15-2/h3-5H,6,11H2,1-2H3,(H,12,13) |
Standard InChI Key | DCSPSFBKITVNES-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1)NC(=O)CN)OC |
Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)CN)OC |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name is 2-amino-N-(3,5-dimethoxyphenyl)acetamide, with the molecular formula C₁₀H₁₄N₂O₃ (Table 1). Its structure consists of:
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Acetamide core: A central acetamide group (-CH₂C(=O)-NH₂).
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3,5-Dimethoxyphenyl substituent: A benzene ring with methoxy groups at the 3- and 5-positions.
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2-Amino group: A primary amine attached to the acetamide nitrogen.
Parameter | Value |
---|---|
Molecular Formula | C₁₀H₁₄N₂O₃ |
Molecular Weight | 210.23 g/mol |
SMILES | COC1=CC(=CC(=C1)NC(=O)CN)OC |
InChI | InChI=1S/C10H14N2O3/c1-14-8-3-7(12-10(13)6-11)4-9(5-8)15-2/h3-5H,6,11H2,1-2H3,(H,12,13) |
PubChem CID | 24704538 |
Physical and Chemical Properties
Available data from chemical databases and suppliers provide the following insights:
Physical Properties
Property | Value |
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Appearance | White or off-white powder |
Solubility | Limited water solubility; soluble in polar organic solvents (e.g., DMSO, DMF) |
Storage | Room temperature, protected from moisture and light |
Spectroscopic Data
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¹H NMR: Peaks corresponding to methoxy protons (~3.8–3.9 ppm), aromatic protons (~6.5–7.5 ppm), and NH₂ protons (~2.0–2.5 ppm).
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IR Spectroscopy: Strong amide C=O stretch (~1650 cm⁻¹) and NH₂ bending vibrations (~1550–1600 cm⁻¹).
Applications in Research and Industry
Medicinal Chemistry
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Drug Design: Serves as a scaffold for developing α-adrenergic agonists or serotonin receptor modulators.
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Prodrug Development: The amide bond could be cleaved enzymatically to release active metabolites.
Material Science
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Polymer Additives: Methoxy groups may enhance solubility or thermal stability in polymer matrices.
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